molecular formula C20H19ClN8O B454403 5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

5-(4-CHLOROPHENYL)-7-METHYL-N'-[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B454403
M. Wt: 422.9g/mol
InChI Key: QOGALYNRJALKJN-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of hydrazine-coupled pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-methyl-N’-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania parasites, leading to antipromastigote activity . The compound’s binding to the active site of the enzyme is characterized by strong hydrophobic interactions and lower binding free energy .

Properties

Molecular Formula

C20H19ClN8O

Molecular Weight

422.9g/mol

IUPAC Name

5-(4-chlorophenyl)-7-methyl-N-[(E)-(1,3,5-trimethylpyrazol-4-yl)methylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H19ClN8O/c1-11-9-17(14-5-7-15(21)8-6-14)23-20-24-18(27-29(11)20)19(30)25-22-10-16-12(2)26-28(4)13(16)3/h5-10H,1-4H3,(H,25,30)/b22-10+

InChI Key

QOGALYNRJALKJN-LSHDLFTRSA-N

SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(N(N=C3C)C)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

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